A Technical Guide to the Structure, Properties, and Analysis of D-Mannitol, Hexabenzoate
A Technical Guide to the Structure, Properties, and Analysis of D-Mannitol, Hexabenzoate
This guide provides a comprehensive technical overview of D-Mannitol, hexabenzoate, a hexa-ester derivative of the sugar alcohol D-Mannitol. Designed for researchers, scientists, and drug development professionals, this document details the compound's molecular structure, physicochemical properties, synthesis, and analytical characterization, with a focus on its relevance within the pharmaceutical sciences.
Introduction to D-Mannitol, Hexabenzoate
D-Mannitol is a six-carbon sugar alcohol (polyol) that is widely utilized in the food and pharmaceutical industries for its properties as a sweetener, bulking agent, and osmotic diuretic.[1][2][3] Its derivative, D-Mannitol, hexabenzoate (CAS Number: 7462-41-1), is formed by the esterification of all six hydroxyl groups of D-Mannitol with benzoic acid.[4] This modification dramatically alters the physicochemical properties of the parent molecule, transforming the hydrophilic polyol into a highly lipophilic compound. While D-Mannitol itself is a cornerstone excipient in formulations, its esterified derivatives like the hexabenzoate are explored for different applications, including as plasticizers and intermediates in chemical synthesis. This guide elucidates the foundational chemical principles of this compound to support its application in research and development.
Molecular Structure and Stereochemistry
The structure of D-Mannitol, hexabenzoate is defined by two key features: the stereochemistry of the D-Mannitol backbone and the attachment of the six benzoate groups.
The D-Mannitol Backbone
The parent molecule, D-Mannitol (C₆H₁₄O₆), is a specific stereoisomer of 1,2,3,4,5,6-hexanehexol.[5][6] Its structure is characterized by a specific three-dimensional arrangement of hydroxyl groups along the six-carbon chain, which is crucial for its biological and chemical properties.
Esterification with Benzoate Groups
In D-Mannitol, hexabenzoate, each of the six hydroxyl (-OH) groups on the mannitol backbone is replaced by a benzoate group (-O-C(=O)C₆H₅) through an ester linkage. This results in the molecular formula C₄₈H₃₈O₁₂ and a significant increase in molecular weight to approximately 806.8 g/mol .[4] The full IUPAC name is (2R,3R,4R,5R)-1,2,3,4,5,6-hexakis(benzoyloxy)hexane, which precisely defines its structure and stereochemistry.
The diagram below illustrates the molecular structure of D-Mannitol, hexabenzoate.
Caption: 2D chemical structure representation of D-Mannitol, hexabenzoate.
Physicochemical Properties
The complete esterification of D-Mannitol's hydroxyl groups results in a compound with properties markedly different from its parent alcohol. It is a non-polar, crystalline solid. Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7462-41-1 | [4] |
| Molecular Formula | C₄₈H₃₈O₁₂ | [4][7] |
| Molecular Weight | 806.81 g/mol | [4][7] |
| Boiling Point | 884.9°C at 760 mmHg | [7] |
| Flash Point | 349.1°C | [7] |
| Density | 1.295 g/cm³ | [7] |
| Refractive Index | 1.616 | [7] |
| LogP | 7.60280 | [7] |
Note: These values are predicted or sourced from chemical databases and should be confirmed by experimental analysis for critical applications.
Synthesis and Purification
The synthesis of D-Mannitol, hexabenzoate is a classic example of esterification, typically achieved by reacting D-Mannitol with an activated form of benzoic acid, such as benzoyl chloride, in the presence of a base.
Reaction Principle: Schotten-Baumann Reaction
The most common laboratory-scale synthesis involves the Schotten-Baumann reaction conditions. In this method, D-Mannitol is dissolved or suspended in a suitable solvent with a base (e.g., pyridine or aqueous sodium hydroxide). Pyridine often serves as both the base and the solvent. Benzoyl chloride is then added portion-wise, often with cooling, to control the exothermic reaction. The base neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis
Materials:
-
D-Mannitol
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Hydrochloric Acid (dilute)
-
Ethanol or Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve D-Mannitol in an excess of anhydrous pyridine. Cool the flask in an ice bath.
-
Acylation: Add benzoyl chloride dropwise from the dropping funnel to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete esterification of all six hydroxyl groups.
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold dilute hydrochloric acid. This step protonates the pyridine, making it water-soluble, and causes the water-insoluble D-Mannitol, hexabenzoate to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with deionized water to remove pyridine hydrochloride, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dry the final product under vacuum.
Synthesis and Purification Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of D-Mannitol, hexabenzoate.
Applications in a Research and Development Context
While D-Mannitol is a widely used pharmaceutical excipient, the applications for its hexabenzoate derivative are more specialized.[8][9] Its highly lipophilic and stable nature lends it to potential use in non-aqueous formulations or as a component in polymer chemistry.
-
Excipient for Non-Aqueous Formulations: In oil-based injectable formulations or ointments, it could potentially act as a bulking agent or stabilizer where the hydrophilicity of D-mannitol is undesirable.
-
Starting Material for Synthesis: It can serve as a protected form of D-Mannitol in multi-step organic synthesis, allowing for chemical modifications elsewhere in a molecule without affecting the core polyol structure. The benzoate groups can later be removed by hydrolysis.
-
Polymer and Materials Science: Derivatives of sugar alcohols are used in the plastics industry.[1] D-Mannitol, hexabenzoate could be investigated as a bio-based plasticizer or a monomer for creating specialty polyesters.
Analytical Characterization
Confirming the identity and purity of D-Mannitol, hexabenzoate is critical. A multi-technique approach is required for full characterization, aligning with standard practices for certified reference materials.[10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the benzoate groups (typically in the 7.2-8.1 ppm range) and the aliphatic protons of the mannitol backbone (shifted downfield compared to D-Mannitol itself, likely in the 4.0-6.0 ppm range). Integration of these regions should confirm the 38-proton count (30 aromatic, 8 aliphatic).
-
¹³C NMR: Will show signals for the carbonyl carbons of the ester groups (~165-170 ppm), the aromatic carbons, and the six distinct carbons of the mannitol backbone.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester groups, typically around 1720-1740 cm⁻¹. The broad O-H stretching band characteristic of D-Mannitol (around 3200-3500 cm⁻¹) will be absent, confirming complete esterification.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of D-Mannitol and its derivatives.[10][11][12] For the non-polar hexabenzoate, a reversed-phase method would be appropriate.
-
Column: C18 or C8 stationary phase.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., ~230 nm).
-
Purpose: To separate the main compound from any starting material (D-Mannitol), partially esterified intermediates, and other impurities.
-
The following diagram illustrates the logical flow for the analytical characterization of a synthesized batch of D-Mannitol, hexabenzoate.
Caption: Logical workflow for the analytical validation of D-Mannitol, hexabenzoate.
Conclusion
D-Mannitol, hexabenzoate is a fully derivatized form of D-Mannitol with distinct lipophilic properties. Its structure is well-defined by the stereochemistry of the mannitol core and the six appended benzoate esters. While not as common as its parent polyol, its synthesis via straightforward esterification and its unique physicochemical characteristics make it a compound of interest for specialized applications in materials science and as a synthetic intermediate. Proper analytical characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure its identity and purity for any research or development application.
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Le-Caer, S., et al. (2014). Physicochemical characterization of D-mannitol polymorphs. International Journal of Pharmaceutics. [Link]
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Shrivastava, A., et al. (2021). CHARACTERISTICS AND ANALYTICAL METHODS OF MANNITOL: AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]
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